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Compound of Interest

Compound Name: JC-171

CAS No.: 2112809-98-8

Cat. No.: B608175

Get Quote

To understand the toxicity profiles of these two compounds, we must examine their structural

interactions with cellular targets.

Glyburide is an FDA-approved antidiabetic drug that was the first recognized small-molecule

inhibitor of the NLRP3 inflammasome[1]. However, its primary pharmacological mechanism

relies on a cyclohexylurea moiety that potently blocks ATP-sensitive potassium (K_ATP)

channels in pancreatic β-cells, triggering massive insulin release[2]. While glyburide can inhibit

NLRP3 activation in vitro, achieving this effect in vivo requires supra-pharmacological doses.

Administering these high doses invariably leads to severe, often lethal, hypoglycemia,

rendering glyburide highly toxic and clinically unviable for systemic inflammatory conditions[2]

[3].

JC-171 was rationally engineered to uncouple anti-inflammatory efficacy from metabolic

toxicity. By removing the problematic cyclohexylurea moiety found in glyburide and its early

derivatives, researchers eliminated K_ATP channel binding[1][2]. Furthermore, a hydroxyl-

sulfonamide group was introduced to significantly enhance aqueous solubility[1]. As a result,

JC-171 selectively blocks the interaction between NLRP3 and the ASC adaptor protein without

impacting glucose metabolism, offering a vastly superior safety profile[1][4].
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Mechanistic divergence of JC-171 and glyburide on NLRP3 and K-ATP channels.
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Quantitative Performance & Toxicity Comparison
The following table synthesizes the distinct pharmacological and toxicological parameters of

both compounds, highlighting why JC-171 is the preferred tool for in vivo inflammatory

research.

Parameter Glyburide JC-171

Primary Target
K_ATP Channels (Pancreatic

β-cells)
NLRP3 Inflammasome

NLRP3 Inhibition IC50
High (Requires supra-

pharmacological doses in vivo)

8.45 µM (in J774A.1

macrophages)[5]

Structural Motif
Cyclohexylurea (Drives insulin

release)

Hydroxyl-sulfonamide

(Improves solubility)[1]

In Vivo Toxicity
Severe, lethal hypoglycemia at

NLRP3-inhibitory doses[2]

Minimal; no impact on glucose

metabolism[1]

Cytotoxicity (In Vitro)
Moderate at high

concentrations

Negligible up to 100 µM in

J774A.1 cells[4]

Therapeutic Viability
Limited strictly to Type 2

Diabetes

High potential (e.g., Multiple

Sclerosis / EAE models)[4]

Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that robust experimental design requires built-in

controls to distinguish true target engagement from compound toxicity. The following protocols

are designed as self-validating workflows.

Protocol A: In Vitro Macrophage Assay (Efficacy vs.
Cytotoxicity)
Objective: Quantify NLRP3 inhibition while definitively ruling out non-specific cell death (a

common confounder with high-dose glyburide).

Cell Seeding: Plate J774A.1 murine macrophages in a 96-well plate and incubate overnight.
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Signal 1 (Priming): Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 4.5 hours.

Causality: LPS binds TLR4, activating NF-κB to upregulate the transcription of pro-IL-1β

and NLRP3 components.

Compound Incubation: Wash cells and apply JC-171 (0–100 µM) or Glyburide for exactly 30

minutes[5].

Causality: This short pre-incubation ensures the drug acts specifically on the

inflammasome assembly phase (Signal 2) rather than interfering with the earlier

transcriptional priming phase.

Signal 2 (Activation): Add 5 mM ATP for 30 minutes.

Causality: ATP triggers P2X7-dependent potassium (K+) efflux, forcing the oligomerization

of NLRP3, ASC, and pro-caspase-1.

Multiplexed Readout (Self-Validation):

Efficacy: Collect the supernatant and quantify mature IL-1β via ELISA.

Toxicity: Immediately perform a CCK-8 viability assay on the remaining adherent cells. If

IL-1β drops but cell viability also drops (often seen with toxic glyburide doses), the

inhibition is an artifact of cell death. JC-171 will show reduced IL-1β with preserved cell

viability[4].

Protocol B: In Vivo EAE Model & Metabolic Toxicity
Profiling
Objective: Evaluate the neuroprotective efficacy of the compounds while validating the absence

of metabolic toxicity.

Disease Induction: Induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6

mice via subcutaneous immunization with MOG35-55 peptide emulsified in Complete

Freund's Adjuvant, followed by pertussis toxin injection[5].
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Administration: Once clinical scores reach 1 (flaccid tail), initiate intraperitoneal (IP)

administration of JC-171 (10 mg/kg or 100 mg/kg) versus a high-dose glyburide control

every other day[5].

Metabolic Toxicity Validation: 1-hour post-injection, measure fasting blood glucose using a

tail-vein glucometer.

Causality: This step is critical. The glyburide cohort will exhibit acute hypoglycemic

shock[2]. The JC-171 cohort must maintain normoglycemia to validate that its mechanism

is uncoupled from K_ATP channels.

Efficacy Readout: Monitor and record clinical paralysis scores daily (0-5 scale) to confirm

that JC-171 suppresses EAE progression[4][5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3980088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980088/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980088/
https://www.tandfonline.com/doi/full/10.2147/JIR.S51250
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5672903/
https://www.medchemexpress.com/jc-171.html
https://www.benchchem.com/product/b608175/docs#mechanistic-divergence-the-root-of-toxicity
https://www.benchchem.com/product/b608175/docs#mechanistic-divergence-the-root-of-toxicity
https://www.benchchem.com/product/b608175/docs#mechanistic-divergence-the-root-of-toxicity
https://www.benchchem.com/product/b608175/docs#mechanistic-divergence-the-root-of-toxicity
https://www.benchchem.com/product/b608175?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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